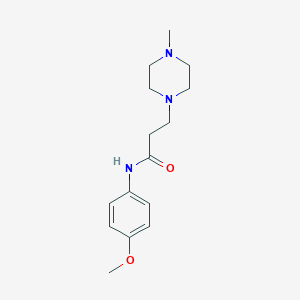![molecular formula C20H18ClN3O3 B248863 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as CP-544, 959, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazolo[3,4-b]pyridin-6-one derivative that has shown promising results in various studies.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 involves its ability to bind to the dopamine D3 receptor and modulate its activity. This modulation results in the regulation of dopamine release in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can have effects on attention, motivation, and reward. It has also been shown to have analgesic effects, which may be mediated through its interaction with the dopamine D3 receptor.
実験室実験の利点と制限
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Its synthesis method is well-established, which makes it relatively easy to obtain in large quantities. However, one limitation of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 in scientific research. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 and its potential for off-target effects.
合成法
The synthesis of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 involves a multi-step process that has been described in various research articles. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxybenzylamine to form an intermediate compound. This intermediate is then reacted with 4-hydroxypyrazole and a suitable acid catalyst to produce 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959.
科学的研究の応用
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. It has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
特性
製品名 |
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C20H18ClN3O3 |
分子量 |
383.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-13-7-8-16(27-2)14(9-13)15-10-17(25)22-20-18(15)19(23-24-20)11-3-5-12(21)6-4-11/h3-9,15H,10H2,1-2H3,(H2,22,23,24,25) |
InChIキー |
HCNBJPPYIFFAPP-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B248780.png)


![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)


![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

methanone](/img/structure/B248796.png)




